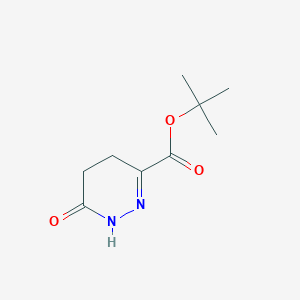

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a tert-butyl ester . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the tetrahydropyridazine scaffold can enhance the inhibition of cancer cell proliferation. The presence of the oxo group in tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate contributes to its activity by potentially interacting with cellular targets involved in cancer progression .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases and kinases, which are often overactive in cancerous cells. This property is particularly valuable for developing targeted therapies .

3. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may possess neuroprotective effects. By modulating neurotransmitter systems or reducing oxidative stress within neuronal cells, these compounds could be beneficial in treating neurodegenerative diseases .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its structural features allow for various chemical transformations such as cycloadditions and functional group modifications. This versatility makes it an attractive intermediate for synthesizing more complex molecules .

2. Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of several natural products and bioactive compounds. Its unique reactivity allows chemists to construct complex molecular architectures efficiently. For example, it has been employed in the synthesis of alkaloids and other heterocyclic compounds that exhibit biological activity .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be used as a monomer in the production of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

2. Coatings and Adhesives

The chemical's properties make it suitable for developing advanced coatings and adhesives that require specific performance characteristics such as resistance to solvents or improved adhesion to substrates .

Case Studies

Mécanisme D'action

The mechanism by which tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins or signaling pathways .

Comparaison Avec Des Composés Similaires

- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

- tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate

Comparison: While these compounds share some structural similarities with tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, they differ in their functional groups and overall molecular architecture. These differences can result in varied chemical reactivity and applications. For example, the presence of an oxo group in this compound may confer unique reactivity compared to its analogs .

Activité Biologique

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS Number: 87529-27-9) is a synthetic compound that serves as an intermediate in the synthesis of various heterocyclic compounds, particularly pyridazinones and tetrahydropyridazines. These compounds are of significant interest due to their diverse biological activities, which include potential applications in drug discovery and development.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- IUPAC Name : tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate

Synthesis

The synthesis of this compound typically involves the reaction of N-Boc-L-alanine with ethyl glyoxylate followed by deprotection of the Boc group. This method highlights its role as a versatile building block in organic chemistry .

Anticancer Activity

Research indicates that many pyridazine derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity. Studies have shown that certain pyridazine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, modifications to the pyridazine structure can enhance activity against resistant strains .

Enzyme Inhibition

Heterocyclic compounds like this compound may act as enzyme inhibitors. Research on related compounds has demonstrated effectiveness against several targets:

- Carbonic Anhydrase

- Histone Deacetylases (HDAC)

- Sirtuin proteins

These interactions suggest potential applications in treating diseases such as cancer and neurodegenerative disorders .

Case Studies

- Inhibition Studies : A study on a related pyridazine compound showed significant inhibition of HDAC with an IC50 value of approximately 50 µM. This suggests that this compound could similarly affect histone modification pathways .

- Antimicrobial Efficacy : A series of pyridazine derivatives were tested against various bacterial strains with results indicating that modifications at the 3-position enhanced antibacterial activity significantly compared to unmodified analogs .

Comparative Analysis

The following table summarizes the biological activities of selected heterocyclic compounds related to this compound:

| Compound | Activity Type | IC50 Value | Target |

|---|---|---|---|

| Pyridazine Derivative A | Anticancer | 25 µM | HeLa Cell Line |

| Pyridazine Derivative B | Antimicrobial | <10 µg/mL | E. coli |

| Pyridazine Derivative C | Enzyme Inhibition | 50 µM | HDAC |

Propriétés

IUPAC Name |

tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWLBZZSHAXTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.